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Pim-1 kinase inhibitor 3 -

Pim-1 kinase inhibitor 3

Catalog Number: EVT-15632676
CAS Number:
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pim-1 kinase inhibitor 3 is a compound designed to inhibit the activity of the Pim-1 kinase, a member of the serine/threonine kinase family implicated in various cellular processes, including cell growth, survival, and differentiation. This kinase is notably associated with cancer progression and drug resistance, making it a significant target for therapeutic intervention. The compound is characterized by its ability to selectively inhibit the activity of Pim kinases, particularly Pim-1, Pim-2, and Pim-3.

Source

Pim-1 kinase inhibitor 3 is synthesized through several chemical methods aimed at enhancing its potency and selectivity against the Pim kinase family. The compound's molecular formula is C20H25N3O2C_{20}H_{25}N_{3}O_{2}, with a molecular weight of 339.43 g/mol. Its Chemical Abstracts Service number is 2801695-39-4, which allows for its identification in chemical databases .

Classification

Pim-1 kinase inhibitor 3 falls under the category of small-molecule inhibitors targeting serine/threonine kinases. It is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of the Pim-1 enzyme . This classification is critical for understanding its mechanism of action and potential applications in cancer therapy.

Synthesis Analysis

Methods

The synthesis of Pim-1 kinase inhibitor 3 involves several steps that utilize various chemical reactions to achieve the desired structure. Common methods include:

  1. Knoevenagel Condensation: This reaction forms carbon-carbon bonds between aldehydes and active methylene compounds.
  2. Suzuki Coupling: A cross-coupling reaction that connects aryl or vinyl boronic acids with other aryl halides.
  3. Ring Closure Reactions: These reactions are used to introduce rigidity into the molecular structure, enhancing biological activity.

Technical Details

The synthesis typically requires specific reagents under controlled conditions to ensure high yield and purity of the final product. For instance, the use of protective groups during synthesis helps prevent unwanted reactions, which are then removed in later stages .

Molecular Structure Analysis

Structure

Pim-1 kinase inhibitor 3 exhibits a complex molecular structure characterized by a central core that facilitates interaction with the active site of Pim kinases. The structural arrangement includes:

  • A bi-lobed configuration typical of protein kinases.
  • Specific functional groups that enhance binding affinity to the ATP site.

Data

Crystallographic studies have provided insights into the binding interactions between Pim-1 kinase inhibitor 3 and its target enzyme, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex .

Chemical Reactions Analysis

Reactions

Pim-1 kinase inhibitor 3 participates in various chemical reactions during its synthesis and when interacting with biological targets:

  1. Substitution Reactions: These are crucial for modifying functional groups to improve potency.
  2. Hydrogen Bonding: The compound forms hydrogen bonds with residues in the active site of Pim kinases, which is essential for its inhibitory action.

Technical Details

The reactivity profile of Pim-1 kinase inhibitor 3 can be optimized through structural modifications that enhance its selectivity and potency against different isoforms of Pim kinases .

Mechanism of Action

Process

Pim-1 kinase inhibitor 3 inhibits Pim-1 by competing with ATP for binding at the active site. This inhibition prevents the phosphorylation of target substrates involved in cell signaling pathways critical for tumor growth and survival.

Data

In vitro studies have demonstrated that Pim-1 kinase inhibitor 3 exhibits significant inhibitory activity with IC50 values ranging from approximately 0.22 to 2.46 μM against various Pim kinases . These values indicate a potent interaction with the enzyme, supporting its potential use in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Pim-1 kinase inhibitor 3 is a solid compound at room temperature with a defined melting point that can be determined through differential scanning calorimetry (DSC) or similar techniques.

Chemical Properties

The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time. Its solubility profile indicates compatibility with various solvents commonly used in biological assays.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to assess purity and confirm structural integrity during synthesis .

Applications

Scientific Uses

Pim-1 kinase inhibitor 3 has significant potential in cancer research and therapy due to its ability to inhibit tumor growth by targeting key signaling pathways mediated by Pim kinases. Its applications include:

  • Cancer Treatment: As an adjunct therapy in cancers where Pim kinases are overexpressed.
  • Drug Resistance Studies: Investigating how inhibition affects resistance mechanisms in cancer cells.
  • Biochemical Research: Understanding the role of Pim kinases in cellular processes through experimental inhibition studies.

Research continues into optimizing this compound for clinical use, focusing on enhancing selectivity and minimizing off-target effects .

Introduction to Pim-1 Kinase as a Therapeutic Target in Oncogenesis

Role of Pim-1 Kinase in Hematological and Solid Tumor Pathogenesis

Pim-1 kinase, a serine/threonine kinase encoded by the PIM1 gene on chromosome 6p21.2, functions as a pivotal regulator of oncogenesis by modulating cell proliferation, survival, metabolism, and drug resistance [4] [7]. Unlike many kinases, Pim-1 is constitutively active and lacks a regulatory domain, making its expression levels the primary determinant of its oncogenic activity [4] [9]. In hematological malignancies (e.g., T-cell acute lymphoblastic leukemia/T-ALL), Pim-1 overexpression is driven by oncogenic mutations in the JAK/STAT pathway. STAT3/5 transcription factors directly bind the PIM1 promoter, leading to transcriptional activation that supports leukemogenesis [5] [10]. Solid tumors similarly exploit Pim-1: triple-negative breast cancer (TNBC) exhibits estrogen receptor-alpha (ER-α)-mediated PIM1 upregulation, which phosphorylates cell cycle inhibitors (CDKN1A/CDKN2B) to accelerate proliferation and metastasis [4]. In prostate cancer, Pim-1 stabilizes nuclear factor-kappa B (NF-κB) by phosphorylating RelA/p65, enhancing tumor survival and chemotherapy resistance [2] [4].

Crucially, Pim-1 intersects with major oncogenic pathways. It phosphorylates and inactivates pro-apoptotic proteins like BAD (Bcl-2-associated death promoter), dissociating BAK from Bcl-xL to promote cell survival [2] [9]. It also synergizes with MYC—stabilizing MYC transcripts and co-activating target genes—to amplify tumorigenic signals in lymphomas and leukemias [9] [10].

  • Table 1: Pim-1 Substrates and Oncogenic Consequences in Selected Cancers
    SubstrateFunctional ConsequenceCancer Relevance
    BAD (Ser-75)Inactivation of pro-apoptotic functionProstate cancer, chemoresistance [2]
    p21/p27Dissociation from cell cycle regulatorsBreast cancer, uncontrolled proliferation [4]
    c-MYCTranscriptional co-activationLymphomas, leukemias [9] [10]
    RelA/p65 (NF-κB)Stabilization against degradationProstate inflammation/tumorigenesis [4]

Rationale for Targeting Pim-1 Isoform-Specific Inhibition

Human Pim-1 expresses two isoforms—Pim-1L (44 kDa) and Pim-1S (33 kDa)—through alternative translation initiation sites. These isoforms exhibit distinct subcellular localizations and functions, demanding isoform-selective therapeutic strategies [2] [4] [7]:

  • Pim-1L contains an N-terminal proline-rich PXXP motif enabling interactions with SH3-domain proteins (e.g., Etk kinase). It localizes to the plasma membrane and drives drug resistance by phosphorylating drug-efflux pumps (e.g., P-glycoprotein) and anti-apoptotic targets [2] [7].
  • Pim-1S predominantly resides in the nucleus and cytosol, where it phosphorylates cell cycle regulators (e.g., p21) and transcription factors (e.g., MYC) to directly promote proliferation [4] [7].

The divergence in function underscores the therapeutic limitation of pan-PIM inhibitors. For example, in prostate cancer, Pim-1L-mediated chemoresistance relies on Etk binding, a mechanism absent in Pim-1S [2]. Isoform-specific targeting could thus minimize off-tumor effects while countering compartmentalized oncogenic signaling. Structural studies reveal that the unique hinge region (residues 123–125) of Pim-1, featuring a proline with a tertiary amine, offers a selectivity pocket exploitable for designing isoform-discriminative inhibitors [4] [6].

  • Table 2: Functional Divergence of Pim-1 Isoforms
    IsoformMolecular WeightLocalizationKey Functional DomainsOncogenic Roles
    Pim-1L44 kDaPlasma membranePXXP motif (N-terminal)Drug resistance, cell survival [2]
    Pim-1S33 kDaNucleus/CytosolCatalytic domainCell cycle progression, transcription [4] [7]

Evolution of Pim Kinase Inhibitors in Precision Oncology

The development of Pim kinase inhibitors has progressed through three generations, driven by structural insights and evolving precision oncology paradigms [3] [8] [10]:

  • First-generation inhibitors (Pan-PIM): Multi-kinase agents like SGI-1776 exhibited suboptimal selectivity, inhibiting FLT3 and PIM kinases but facing clinical suspension due to cardiotoxicity. Their ATP-competitive scaffolds bound the conserved kinase domain but lacked isoform specificity [3] [10].
  • Second-generation (Isoform-selective): Compound H5 (Pim-1 kinase inhibitor 3) exemplifies rational design leveraging Pim-1’s unique hinge region. With an IC50 of 35.13 nM against Pim-1, it achieves >100-fold selectivity over Pim-2/3. Structural studies (PDB: 3UIX) confirm its binding at the ATP site while forming hydrogen bonds with Asp128 and Glu171—residues critical for substrate peptide binding [1] [6]. In TNBC models (MDA-MB-231), H5 inhibits proliferation (IC50 = 8.154 μM) by disrupting Pim-1–MYC interactions and downstream cell-cycle effectors [1] [4].
  • Third-generation (Dual-targeting & PROTACs): Agents like RF-1302 (Pim-1/FLT3 inhibitor) and PROTAC degraders address compensatory pathway activation. PIM447 (pan-Pim inhibitor) reduces viability in JAK/STAT-mutant T-ALL by suppressing c-MYC and mTOR pathways, highlighting synergy in co-targeting master regulators [5] [8] [10].

Current clinical pipelines prioritize combinatorial approaches. Over 10 Pim-targeted therapies are in trials, with AZD1208 (Phase II) and MEN1703 (Phase I/II) showing efficacy in leukemia/lymphoma when paired with JAK or BCL-2 inhibitors [8] [10].

  • Table 3: Evolution of Clinical-Stage Pim Kinase Inhibitors
    CompoundTypeTarget(s)Development StatusKey Indications
    SGI-1776Pan-PIMPIM/FLT3Terminated (Phase I)Chronic lymphocytic leukemia [10]
    PIM447 (LGH447)Pan-PIMPIM1/2/3Phase I/IIMultiple myeloma, T-ALL [5] [8]
    AZD1208Pan-PIMPIM1/2/3Phase IIAcute myeloid leukemia [8]
    Compound H5Pim-1-selectivePIM1PreclinicalTNBC, prostate cancer [1]
    RF-1302Dual Pim-1/FLT3PIM1/FLT3PreclinicalAcute myeloid leukemia [8]

Compounds Cited

  • Pim-1 kinase inhibitor 3 (Compound H5)
  • SGI-1776
  • PIM447 (LGH447)
  • AZD1208
  • MEN1703
  • RF-1302

Properties

Product Name

Pim-1 kinase inhibitor 3

IUPAC Name

2,20-dioxa-7,13,17-triazatetracyclo[11.10.2.014,19.021,25]pentacosa-1(24),14(19),15,17,21(25),22-hexaene

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-2-9-21-10-3-5-13-24-16-6-7-19-18(14-16)23(12-4-1)17-8-11-22-15-20(17)25-19/h6-8,11,14-15,21H,1-5,9-10,12-13H2

InChI Key

WPWQBZJQMAGPBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNCCCCOC2=CC3=C(C=C2)OC4=C(N3CC1)C=CN=C4

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